molecular formula C11H10Br2O3 B2359237 (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid CAS No. 773130-68-0

(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid

Cat. No. B2359237
CAS RN: 773130-68-0
M. Wt: 350.006
InChI Key: ODMOQXLVVVKFID-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid, also known as DBE-PEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBE-PEA is a derivative of phenylpropenoic acid, which is a class of compounds that have been studied extensively for their biological activities.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • X-Ray Crystallography and Spectroscopy : Compounds similar to (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid have been characterized using X-ray crystallography and spectroscopic methods. This includes investigation of their crystal structures and intermolecular interactions, contributing to understanding their molecular architecture and potential applications in material science (Venkatesan et al., 2016).

Molecular Interactions and Network Structures

  • Hydrogen-Bonded Molecular Chains : Similar compounds form chains of rings via hydrogen bonds and weak intermolecular interactions, resulting in three-dimensional network structures. This knowledge is crucial for designing materials with specific properties (Yang et al., 2006).

Nonlinear Optical Properties

  • Nonlinear Optical Activity : Compounds structurally related to (2E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid exhibit nonlinear optical activity, a property crucial for applications in photonics and optoelectronics (Venkatesan et al., 2016).

Crystal Packing and Molecular Interaction

  • Crystal Packing Studies : Research on similar compounds has focused on understanding their crystal packing, emphasizing the roles of nonhydrogen bonding interactions like N⋯π and O⋯π. This is significant for material design and crystal engineering applications (Zhang et al., 2011).

Radical-Scavenging Activity Analysis

  • Antioxidant Properties : Studies on hydroxycinnamic acid derivatives, closely related to the compound , explore their radical-scavenging activities, useful in designing new antioxidants (Kong et al., 2004).

Synthesis and Chemical Applications

  • Synthesis of Biologically Active Compounds : Research includes the synthesis of tetrasubstituted derivatives of α,β-unsaturated carboxylic acids, potentially leading to the development of new pharmaceuticals and biologically active substances (Rzymkowski & Piątek, 2016).

Photoluminescence and Material Science

  • Luminescent Molecular Crystals : Certain derivatives are used in creating organic molecular crystals with stable photoluminescence, key for advancements in material science and optoelectronics (Zhestkij et al., 2021).

Catalysis and Chemical Reactions

  • Palladium-Catalysed Cross-Coupling : The compound's derivatives are used in palladium-catalysed cross-coupling reactions, relevant in organic synthesis and the development of new chemical processes (Abarbri et al., 2002).

properties

IUPAC Name

(E)-3-(3,5-dibromo-2-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c1-2-16-11-7(3-4-10(14)15)5-8(12)6-9(11)13/h3-6H,2H2,1H3,(H,14,15)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMOQXLVVVKFID-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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